Epothilone F is a member of the epothilone family, which are naturally occurring compounds known for their potential as anticancer agents. These compounds function similarly to taxanes by stabilizing microtubules and preventing cancer cell division, making them valuable in cancer treatment research. Epothilones were first discovered in the 1990s from the myxobacterium Sorangium cellulosum and have since been studied for their structural and functional properties.
Epothilone F is classified as a macrocyclic lactone and belongs to a broader class of epothilones, which also includes epothilone A, B, and other analogs. These compounds are derived from natural sources but can also be synthesized in the laboratory. The classification of epothilones is based on their structural features, which include a large cyclic structure with specific stereochemistry that is crucial for their biological activity.
The synthesis of epothilone F can be approached through various methods, including total synthesis and semi-synthesis.
Epothilone F has a complex molecular structure characterized by:
Epothilone F undergoes several important chemical reactions:
The mechanism of action of epothilone F involves:
Research indicates that epothilones can overcome resistance mechanisms seen with other chemotherapeutic agents like taxanes, providing an alternative pathway for cancer treatment .
Epothilone F is primarily researched for its potential applications in oncology:
Epothilone F (Epo F) is a 16-membered macrolide derived from a hybrid PKS/NRPS assembly line in the myxobacterium Sorangium cellulosum. The biosynthetic gene cluster spans ~56 kb and comprises 22 open reading frames, including nine PKS modules and one NRPS module (encoded by epoA–epoF) [5]. The initiation module (EpoA, PKS) loads an acetyl unit onto its acyl carrier protein (ACP) domain. This unit is transferred to the NRPS module (EpoB), which incorporates cysteine to form a thioester-tethered intermediate. The EpoB cyclization (Cy) domain then catalyzes condensation, cyclodehydration, and dehydrogenation to generate the characteristic thiazole ring [6] [9]. Subsequent chain elongation occurs via eight PKS modules (EpoC–EpoF), incorporating methylmalonyl-CoA or malonyl-CoA extender units. The final thioesterase (TE) domain in EpoF releases the linear chain, which undergoes macrocyclization to form the lactone core of epothilones [5].
Table 1: Key Modules in Epothilone Biosynthesis
Protein | Module Type | Function | Substrate Specificity |
---|---|---|---|
EpoA | PKS (Loading) | Acetyl loading and transfer | Acetyl-CoA |
EpoB | NRPS | Cysteine incorporation, thiazole formation | Cysteine |
EpoC | PKS | Chain elongation | Methylmalonyl-CoA |
EpoD | PKS | Chain elongation | Malonyl-CoA/Methylmalonyl-CoA |
EpoE | PKS | Chain elongation and reduction | Methylmalonyl-CoA |
EpoF | PKS (Terminal) | Chain termination and macrocyclization | Malonyl-CoA |
Post-translational phosphopantetheinylation of ACP and peptidyl carrier protein (PCP) domains by a dedicated transferase activates carrier proteins for substrate shuttling. Structural studies of EpoB reveal that its Cy domain contains two 20-Å-long channels: one for docking the upstream EpoA-ACP (delivering the acetyl group) and another for the EpoB-PCP (delivering cysteine) [9]. The intermodule docking between EpoA and EpoB relies on a flexible N-terminal docking domain (residues M1–Q497) in EpoB, which exhibits minimal contact with the Cy domain but ensures precise substrate channeling [9]. Mutagenesis studies confirm catalytic residues N335 and D449 within the Cy domain as essential for heterocyclization, with mutations abolishing thiazole formation [9]. Additionally, the C-terminal linker of EpoB (56 residues) is critical for transferring the methylthiazolylcarboxy intermediate to the downstream PKS module (EpoC) [2].
Table 2: Critical Domains and Linkers in EpoB
Domain/Linker | Function | Key Structural Features |
---|---|---|
Cyclization (Cy) | Thiazole ring synthesis | Dual substrate channels; catalytic residues N335/D449 |
N-terminal docking domain | EpoA-ACP interaction | Flexible linker (20 residues); modular architecture |
C-terminal linker | Interface with EpoC PKS | 56 residues; deletion disrupts chain elongation |
Epothilone F arises from the oxidation of epothilone D (Epo D) by the cytochrome P450 monooxygenase EpoK. This enzyme catalyzes stereoselective epoxidation at the C12–C13 double bond of the macrolactone ring [3] [4]. In wild-type S. cellulosum, EpoK activity is tightly regulated, leading to Epo F as a minor product (<1% of total epothilones) alongside predominant Epo B (epoxidated derivative of Epo D) [4]. Disruption of epoK in heterologous hosts like Myxococcus xanthus shifts production exclusively to desoxy derivatives (Epo D and Epo C), while Epo F remains undetectable without functional EpoK [3]. Kinetic analyses reveal that EpoK exhibits higher specificity for Epo D than Epo C, explaining the differential accumulation of Epo F versus Epo E in fermentation broths [8]. Notably, spontaneous degradation of Epo F to 21-hydroxy derivatives further reduces its yield, complicating isolation [4].
Table 3: Kinetic Parameters of EpoK in Epothilone Oxidation
Substrate | Product | Km (μM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) |
---|---|---|---|---|
Epothilone D | Epothilone F | 12.5 ± 1.8 | 0.42 ± 0.03 | 0.0336 |
Epothilone C | Epothilone E | 28.3 ± 3.2 | 0.38 ± 0.05 | 0.0134 |
Heterologous expression of the epothilone cluster faces challenges due to its size, high GC content (~70%), and cytotoxicity. Initial expression in Streptomyces coelicolor yielded trace amounts of Epo A/B (<0.1 mg/L) due to host sensitivity and inefficient promoter recognition [5] [8]. Myxococcus xanthus, a phylogenetically related myxobacterium, proved more suitable. By integrating the entire 65.4-kb cluster (including native promoters) via homologous recombination, M. xanthus produced Epo A/B at ~20 μg/L. Disruption of epoK in this host redirected synthesis to Epo D (precursor of Epo F), reaching 20 mg/L after fermentation optimization [3]. Further enhancements employed CRISPR/dCas9-VP64 transcriptional activation targeting the epo promoter P3 in S. cellulosum itself, boosting Epo B yields 1.53-fold and Epo D 2.18-fold [8]. Similarly, TALE-TF-VP64 systems increased Epo B production 2.89-fold by outcompeting endogenous repressors at the P3 promoter [8].
Table 4: Heterologous Host Performance in Epothilone Production
Host System | Genetic Modification | Epothilone Yield | Key Limitation |
---|---|---|---|
Streptomyces coelicolor | Full cluster insertion | <0.1 mg/L Epo A/B | Cytotoxicity; weak promoter activity |
Myxococcus xanthus | Cluster integration + epoK KO | 20 mg/L Epo D | Moderate tolerance to epothilones |
S. cellulosum So ce M4 | TALE-TF-VP64 targeting P3 promoter | 2.89× increase in Epo B | Native host constraints |
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